5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Dopamine Receptor Pharmacology Receptor Binding Assay Aminotetralins

The compound 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, commonly known as (+)-AJ 76 hydrochloride (CAS 85378-82-1), is a stereochemically defined (1S,2R)-cis-aminotetralin derivative. It acts as a preferential dopamine (DA) autoreceptor antagonist with quantifiable affinity for human dopamine D3, D4, D2S, D2L, and rat D2 receptors (pKi values of 6.95, 6.67, 6.37, 6.21, and 6.07, respectively).

Molecular Formula C15H24ClNO
Molecular Weight 269.81 g/mol
Cat. No. B12849890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Molecular FormulaC15H24ClNO
Molecular Weight269.81 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1C)C=CC=C2OC.Cl
InChIInChI=1S/C15H23NO.ClH/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3;/h5-7,11,14,16H,4,8-10H2,1-3H3;1H
InChIKeyKIRYNZFMOLYYQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride – Compound Class and Core Pharmacological Identity for Procurement Decisions


The compound 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, commonly known as (+)-AJ 76 hydrochloride (CAS 85378-82-1), is a stereochemically defined (1S,2R)-cis-aminotetralin derivative [1]. It acts as a preferential dopamine (DA) autoreceptor antagonist with quantifiable affinity for human dopamine D3, D4, D2S, D2L, and rat D2 receptors (pKi values of 6.95, 6.67, 6.37, 6.21, and 6.07, respectively) [2]. Unlike classical neuroleptics, (+)-AJ 76 produces mild behavioral stimulation via preferential blockade of presynaptic DA autoreceptors while displaying weak antagonism at postsynaptic DA receptors [3].

Why Aminotetralin Analogs Cannot Replace 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride in Targeted Dopamine Autoreceptor Research


Simple substitution with even closely related aminotetralin analogs such as (+)-UH 232 (di-n-propylamino derivative) or haloperidol yields a fundamentally different pharmacological profile. Empirical data demonstrate that the N-propyl versus N,N-di-propyl substitution determines the balance between terminal and somatodendritic autoreceptor antagonism [1], while the (1S,2R) stereochemistry is essential for biological activity [2]. Furthermore, (+)-AJ 76 exhibits a unique DA-release-preferring neurochemical fingerprint (DA elevated 330% vs. DOPAC 250%) that is not reproduced by classical D2 antagonists (e.g., haloperidol elevates DA only 150–170%) [3]. The compound's minimal impact on serotonin (5-HT) and norepinephrine turnover, in contrast to many broader-spectrum DA ligands, represents a critical selectivity parameter for mechanistic studies [3].

Product-Specific Quantitative Evidence Guide for 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride


Dopamine D3 vs. D2 Receptor Binding Profile Compared with (+)-UH 232 and Haloperidol

The compound exhibits a moderate D3-preferring binding profile. At recombinant human receptors, (+)-AJ 76 has a Ki of 26 nM at hD3, compared to 3 nM for (+)-UH 232 and 2 nM for haloperidol [1]. Its D2/D3 selectivity ratio (Ki ratio, D2:D3) is ~6, closely matching that of (+)-UH 232 (~8), but contrasting sharply with haloperidol (0.2), which is D2-preferring [1]. pKi values across the full receptor panel are 6.95 (hD3), 6.67 (hD4), 6.37 (hD2S), 6.21 (hD2L), and 6.07 (rD2) [2].

Dopamine Receptor Pharmacology Receptor Binding Assay Aminotetralins

Preferential Elevation of Striatal Dopamine Release Over Metabolism vs. Haloperidol In Vivo

In rat dorsal striatum microdialysis studies, (+)-AJ 76 (4–14 mg/kg i.p.) elevated extracellular dopamine (DA) maximally to 330% of basal levels, while increasing the metabolite DOPAC to only 250% [1]. This contrasts sharply with the typical neuroleptic haloperidol (0.05–0.2 mg/kg i.p.), which increased DOPAC to 250–300% but DA only to 150–170%, indicating a preferential effect on DA metabolism rather than release [1]. The DA/DOPAC ratio shift is considered a neurochemical fingerprint unique to D3-autoreceptor-preferring antagonists [2].

In Vivo Microdialysis Dopamine Release Striatum

Lack of Catalepsy and Motor Side Effects Differentiates (+)-AJ 76 from Haloperidol in Intracranial Self-Stimulation

In the rat intracranial self-stimulation (ICSS) paradigm, (+)-AJ 76 dose-dependently increased the half-maximal response threshold (EC50) at 3.1–52.0 µM/kg s.c. without producing any apparent motor deficits such as muscular rigidity or catalepsy [1]. In contrast, haloperidol increased the EC50 at much lower doses (0.033–0.133 µM/kg s.c.) and is known to induce catalepsy and motor impairment [1]. This behavioral dissociation is consistent across multiple studies: (+)-AJ 76 fails to induce catalepsy even at doses that markedly elevate DA synthesis, whereas classical D2 antagonists consistently produce catalepsy [2].

Intracranial Self-Stimulation Catalepsy Motor Side Effects

Electrophysiological Selectivity: (+)-AJ 76 More Potent at Terminal vs. Somatodendritic Autoreceptors Compared with (+)-UH 232

Electrophysiological recordings from substantia nigra pars compacta (SNPC) DA neurons revealed a reversed potency order for the two aminotetralin antagonists: (+)-AJ 76 is the most potent antagonist at nerve terminal autoreceptors, whereas (+)-UH 232 is the most potent antagonist at somatodendritic (cell body) autoreceptors [1]. Despite this regional selectivity, both compounds antagonize postsynaptic and somatodendritic sites with equal overall potencies, and their postsynaptic/presynaptic potency ratios are near unity (similar to haloperidol) [1]. This indicates that the stimulant properties arise from preferential antagonism of terminal autoreceptors rather than a global selectivity for autoreceptors over postsynaptic receptors [2].

Electrophysiology Dopamine Neuron Firing Autoreceptor Subtypes

Neurochemical Selectivity: Minimal Effect on Serotonin and Norepinephrine Synthesis vs. Dopamine

In rats, (+)-AJ 76 produced a marked elevation in brain DA synthesis and turnover (measured via DOPA accumulation after decarboxylase inhibition) while exerting only slight effects on the synthesis and turnover of serotonin (5-HT) and noradrenaline [1]. This neurochemical selectivity contrasts with many other DA receptor ligands, including some atypical antipsychotics, which significantly affect 5-HT and/or noradrenergic systems. For example, GR 103,691, a high-affinity D3 antagonist, shows marked affinity for 5-HT1A receptors (Ki = 5.8 nM), whereas (+)-AJ 76 does not exhibit significant serotonergic binding [2].

Neurochemical Selectivity Monoamine Synthesis In Vivo Pharmacology

Tolerance and Tachyphylaxis Profile Following Repeated Administration

Repeated once-daily oral administration of (+)-AJ 76 (300 µmol/kg p.o.) for 7 consecutive days did not produce tolerance to either locomotor stimulation or brain DOPAC elevation in rats [1]. However, a dose-dependent, short-lasting tachyphylaxis was observed following a single high dose (52 µmol/kg s.c.), an effect that was not seen at a lower dose (13 µmol/kg s.c.) [1]. This pattern—absence of tolerance upon chronic administration coupled with dose-dependent acute tachyphylaxis—differs from classical psychostimulants such as d-amphetamine, where tolerance to locomotor effects develops with repeated dosing [1].

Repeated Dosing Tolerance Locomotor Activity

Best Research and Industrial Application Scenarios for 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride


Functional Dissection of Terminal vs. Somatodendritic Dopamine Autoreceptor Roles In Vivo

The compound's electrophysiologically demonstrated preference for terminal over somatodendritic autoreceptors [1], in direct contrast to (+)-UH 232, makes it an essential paired tool for experiments seeking to isolate the presynaptic regulation of DA release at the axon terminal level. Researchers can administer (+)-AJ 76 and (+)-UH 232 in parallel to distinguish receptor populations controlling DA neuron firing rate vs. terminal release probability.

Dopamine Autoreceptor-Mediated Enhancement of DA Release Without Metabolic Overload in Microdialysis Studies

The in vivo microdialysis evidence showing (+)-AJ 76 preferentially elevates extracellular DA (330%) over DOPAC (250%), unlike haloperidol (DA 150–170%, DOPAC 250–300%) [2], positions this compound as the ligand of choice for experiments requiring robust enhancement of DA release without a proportional increase in intraneuronal DA metabolism. This is especially relevant for studies of vesicular DA dynamics and Ca²⁺-dependent exocytosis.

Behavioral Pharmacology Requiring DA Autoreceptor Blockade Without Catalepsy or Motor Suppression

The ICSS data demonstrating that (+)-AJ 76 increases reward thresholds without catalepsy [3], even at doses that markedly stimulate locomotor activity and DA synthesis, supports its use in behavioral paradigms where classical neuroleptics such as haloperidol would introduce confounding motor deficits. This includes drug discrimination, conditioned place preference, and self-administration studies.

Subchronic Dosing Protocols for Sustained DA Autoreceptor Antagonism

The demonstrated lack of tolerance upon 7-day repeated oral administration (300 µmol/kg p.o.) for both locomotor and neurochemical endpoints [4] makes (+)-AJ 76 suitable for subchronic experimental designs, unlike tolerance-prone psychostimulants. This is particularly valuable for studies modeling prolonged DA autoreceptor modulation in neuropsychiatric disease contexts.

Quote Request

Request a Quote for 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.